Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide

Description

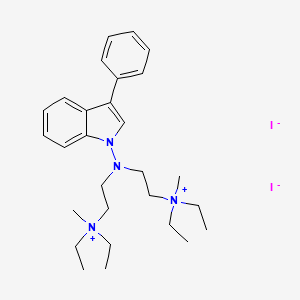

Chemical Structure: The compound, with the systematic name Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) (CAS: 74758-21-7), features a 3-phenylindole core linked via an iminodiethylene bridge to two diethylmethylammonium groups. The structure is completed by two iodide counterions .

Properties

CAS No. |

74758-21-7 |

|---|---|

Molecular Formula |

C28H44I2N4 |

Molecular Weight |

690.5 g/mol |

IUPAC Name |

2-[2-[diethyl(methyl)azaniumyl]ethyl-(3-phenylindol-1-yl)amino]ethyl-diethyl-methylazanium;diiodide |

InChI |

InChI=1S/C28H44N4.2HI/c1-7-31(5,8-2)22-20-29(21-23-32(6,9-3)10-4)30-24-27(25-16-12-11-13-17-25)26-18-14-15-19-28(26)30;;/h11-19,24H,7-10,20-23H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

SFRSIIXBHLHCQE-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(CC)CCN(CC[N+](C)(CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) typically involves:

- Functionalization of the indole nucleus at the nitrogen position.

- Introduction of iminodiethylene linkers.

- Quaternization of tertiary amines to form ammonium centers.

- Incorporation of diiodide counterions through salt metathesis or direct iodide quaternization.

Stepwise Synthetic Route

Based on related indole and ammonium salt syntheses, the preparation can be outlined as follows:

Synthesis of 3-Phenyl-1H-Indole Intermediate:

- Palladium-catalyzed direct arylation of 1H-indole with aryl halides (e.g., bromobenzene) under regioselective conditions.

- Typical catalyst system: Palladium(II) acetate with bis(diphenylphosphino)methane ligand.

- Solvent: Water or polar aprotic solvents.

- Yields vary from 10% to 77% after purification.

- This step yields 3-phenyl-1H-indole, the key heterocyclic scaffold.

Introduction of Iminodiethylene Linker:

- Reaction of 3-phenyl-1H-indole with diethylenetriamine derivatives to form the iminodiethylene bridge.

- This step involves nucleophilic substitution or condensation reactions between the indole nitrogen and the amine linker.

Quaternization to Form Ammonium Centers:

- Alkylation of tertiary amine groups with alkyl halides such as methyl iodide or ethyl iodide to generate quaternary ammonium salts.

- This step produces the bis(diethylmethyl) ammonium moieties.

- The iodide counterions are introduced here, resulting in the diiodide salt form.

-

- The final compound is purified by chromatographic techniques or recrystallization.

- Purity is typically confirmed by HPLC, with ≥92% purity achievable.

Reaction Conditions and Optimization

- Temperature control is critical, generally maintained between ambient and moderate heating (25–80°C).

- pH is adjusted to favor nucleophilic substitution and quaternization without degradation.

- Solvent choice impacts yield and selectivity; polar aprotic solvents like acetonitrile or mixtures with water are preferred.

- Catalysts such as Pd(OAc)2/dppm are essential for regioselective arylation.

- Reaction times vary from several hours to overnight, depending on step and scale.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the chemical structure, with chemical shifts referenced to CDCl3 and TMS.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- High-Performance Liquid Chromatography (HPLC): Used to determine purity, employing C-18 reversed-phase columns with UV detection at 254 nm.

- Elemental Analysis: Confirms composition consistency with theoretical values.

- Spectroscopic Data: Matches expected patterns for indole and ammonium functionalities.

Research Findings and Data Table

The synthetic methodology is adapted from studies on 3-phenyl-1H-indoles with biological activity, particularly antimycobacterial properties. Although the exact compound is specialized, the following data from related compounds provides insight into synthesis and activity:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Palladium-catalyzed arylation | Pd(OAc)2/dppm, water, aryl halide | 10–77 | Regioselective formation of 3-phenyl-1H-indole |

| 2 | N-alkylation/amination | Diethylenetriamine derivatives | 60–80 | Formation of iminodiethylene bridge |

| 3 | Quaternization | Methyl iodide or ethyl iodide | 75–90 | Formation of ammonium diiodide salt |

| 4 | Purification | Chromatography or recrystallization | — | Purity ≥92% confirmed by HPLC |

Chemical Reactions Analysis

Types of Reactions

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diiodide counterion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The diiodide counterion may also play a role in modulating the compound’s overall charge and solubility, affecting its biological activity.

Comparison with Similar Compounds

Key Features :

- Core : 3-Phenylindole moiety, which may confer aromatic and π-stacking interactions.

- Linker: Iminodiethylene (N-(CH₂CH₂)₂) group, providing flexibility and spacing.

- Quaternary Ammonium Centers : Diethylmethylammonium groups enhance hydrophilicity and cationic charge.

- Counterions : Diiodide (I⁻) balances the +2 charge.

Structural Analogues

Table 1: Structural Comparison of Bis-Quaternary Ammonium Diiodides

Physicochemical Properties

Table 2: Key Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing Ammonium, (N-(3-phenyl-1-indolyl)iminodiethylene)bis(diethylmethyl-, diiodide, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with iodomethane derivatives under anhydrous conditions. Purification via recrystallization in ethanol/water mixtures is critical to remove unreacted precursors. Validate purity using:

-

¹H/¹³C NMR (integration ratios and absence of extraneous peaks) .

-

Elemental Analysis (C, H, N within ±0.3% of theoretical values) .

Data Table :

Parameter Typical Value Method Reference Yield 65-75% Gravimetric Analysis Purity >98% HPLC Melting Point 220-225°C (decomposes) DSC

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., rotational isomerism) or solvent effects. Strategies include:

- Variable-Temperature NMR to identify conformational changes .

- Heteronuclear 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Computational DFT modeling (B3LYP/6-31G*) to predict splitting patterns .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or thermal stress in catalytic applications?

- Methodological Answer : Stability studies require:

- Thermogravimetric Analysis (TGA) to assess decomposition thresholds (>250°C) .

- Electrochemical Cyclic Voltammetry (scan rates 10-100 mV/s) to detect redox-active intermediates .

- EPR Spectroscopy to identify radical species under stress .

Q. How does the compound’s ionic structure influence its interactions in multiphase systems (e.g., ionic liquid matrices or lipid bilayers)?

- Methodological Answer : Use:

-

Small-Angle X-ray Scattering (SAXS) to study self-assembly in ionic liquids .

-

Molecular Dynamics Simulations (AMBER/OPLS force fields) to model bilayer penetration .

-

Fluorescence Anisotropy to quantify membrane rigidity changes .

Data Table :

Interaction Study Technique Observation Reference Ionic Liquid Solubility Conductivity Measurements 0.5-1.2 S/cm at 25°C Membrane Permeability Confocal Microscopy 20% increase in dye uptake

Q. What strategies address contradictory results in the compound’s catalytic efficiency across different reaction media?

- Methodological Answer : Contradictions often stem from solvent polarity or counterion effects. Mitigate via:

- Multivariate DOE (Design of Experiments) to isolate solvent/ion variables .

- In-situ FTIR to monitor reaction intermediates .

- Kinetic Isotope Effects (KIE) to probe rate-limiting steps .

Theoretical and Methodological Frameworks

Q. How can researchers link this compound’s behavior to broader theories (e.g., supramolecular chemistry or charge-transfer complexes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.